2-(Trifluoromethyl)pyrimidine-4,6-diamine
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Overview
Description
2-(Trifluoromethyl)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C5H5F3N4 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which also contains two amino groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diamine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the nucleophilic substitution reaction starting from 2,4,6-trichloropyrimidine. The reaction proceeds through sequential nucleophilic substitutions where the chlorine atoms are replaced by amino groups and the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The trifluoromethyl group can be involved in substitution reactions, particularly under conditions that favor the displacement of fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-4,6-diamine
- 2-(Trifluoromethyl)pyrazine-4,6-diamine
- 2-(Trifluoromethyl)pyrimidine-2,4-diamine
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)pyrimidine-4,6-diamine is unique due to the specific positioning of the amino groups and the trifluoromethyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAREFZRGNRJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288171 |
Source
|
Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-46-8 |
Source
|
Record name | 672-46-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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